Nigrocin-2GRc / Grahamin-2
Description
Significance of Bioactive Peptides in Amphibian Skin Secretions
Amphibian skin is a remarkable organ that performs vital functions, including respiration, defense, and excretion. mdpi.com The skin's granular glands produce and store a complex cocktail of bioactive substances that are released in response to stress or injury. mdpi.com This chemical arsenal (B13267) serves as a crucial defense mechanism against predators and pathogenic microorganisms like bacteria, fungi, and viruses. frontiersin.orgfrontiersin.org
The peptides found in these secretions are incredibly diverse and exhibit a wide range of biological activities. typeset.io Beyond their primary antimicrobial roles, these molecules can function as antioxidants, immunomodulators, and agents in wound healing. frontiersin.orgbohrium.com This vast chemical diversity makes amphibian skin a significant resource for the discovery of new lead compounds for potential therapeutic applications. typeset.ionih.gov
Overview of the Nigrocin Peptide Family and its Homologues
The Nigrocin-2 (B1578548) family is a specific group of antimicrobial peptides (AMPs) found in the skin secretions of various Asian frog species. researchgate.netkuleuven.be These peptides are part of the broader category of anuran (frog and toad) host defense peptides. nih.gov Structurally, many members of the Nigrocin-2 family are characterized by a length of approximately 21 amino acids and the presence of a C-terminal disulfide-bridged cyclic heptapeptide (B1575542), a feature often referred to as the "Rana box". frontiersin.orgmdpi.com This conserved "Rana box" motif, with a sequence like CGLXGLC, is considered important for the peptide's bacteriostatic activity. frontiersin.orgfrontiersin.org
Nigrocin-2 peptides typically adopt an amphipathic α-helical conformation, which is a common structural feature for AMPs that interact with and disrupt microbial cell membranes. mdpi.comresearchgate.net The family was first identified in the dark-spotted frog, Rana nigromaculata, and subsequent research has found numerous homologues in other species, particularly within the Odorrana genus. researchgate.netnih.gov
Nomenclatural Context: Nigrocin-2GRc and its Association with Odorrana grahami Skin Secretions
Nigrocin-2GRc is a specific peptide isolated from the skin secretions of the Yunnanfu frog, Odorrana grahami (also referred to as Rana grahami). nih.govuniprot.org Its discovery is a key example of the rich peptidome of this species. The nomenclature "Nigrocin-2GRc" signifies it as the third (c) Nigrocin-2 peptide identified from Rana grahami (GR). nih.gov
Interestingly, this same peptide was independently isolated and named Grahamin-2. nih.govresearchgate.net This alternative name directly references the species from which it was sourced, Rana grahami. nih.gov Therefore, Nigrocin-2GRc and Grahamin-2 are two names for the same chemical entity. uniprot.org Research has confirmed that Grahamin-2 is structurally related to the nigrocins identified from Rana nigromaculata. nih.gov
The primary structure of Nigrocin-2GRc / Grahamin-2 has been determined through Edman degradation and mass spectrometry as GLLSGILGAGKNIVCGLSGLC. nih.govnih.gov This sequence places it firmly within the Nigrocin-2 family. It is one of several antimicrobial peptides isolated from Odorrana grahami, which also produces other Nigrocin-2 homologues like Nigrocin-2GRa and Nigrocin-2GRb. nih.gov Unlike some of its more potent counterparts from the same frog, Nigrocin-2GRc, which has only a single lysine (B10760008) residue, has been observed to show weaker antimicrobial and hemolytic activity. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | GLLSGILGAGKNIVCGLSGLC | nih.govnih.gov |
| Alternative Name | Grahamin-2 | uniprot.org |
| Source Organism | Odorrana grahami (Yunnanfu frog) | uniprot.org |
| Molecular Function | Antimicrobial, Antibiotic | uniprot.org |
| Structural Feature | "Rana box" C-terminal loop | nih.gov |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| Nigrocin-2GRc |
| Grahamin-2 |
| Nigrocin-1 |
| Nigrocin-2 |
| Nigrocin-2GRa |
| Nigrocin-2GRb |
| Nigrocin-2LVa |
| Nigrocin-2LVb |
| Nigrocin-2SCa |
| Nigrocin-2SCb |
| Nigrocin-2SCc |
| Nigrocin-2VB |
| Nigrocin-2HJ |
| Nigrocin-OG12 |
| Nigrocin-OG20 |
| Brevinins |
| Bombesins |
| Dermaseptins |
| Esculentins |
| Magainin |
| Temporins |
| Tigerinins |
| Salamandrins |
| Odorranain-NR |
| Phylloseptins |
| Japonicins |
| Palustrins |
| Parkerins |
| Jingdongins |
| Medusins |
| Limnonectins |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLSGILGAGKHIVCGLSGLC |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Analysis of Nigrocin 2grc Precursors
Identification and Cloning of cDNA Encoding Nigrocin-2 (B1578548) Precursors
The initial step in elucidating the biosynthesis of Nigrocin-2GRc involves the identification and cloning of its corresponding complementary DNA (cDNA). Researchers have successfully utilized "shotgun" cloning techniques on cDNA libraries derived from the frog's skin secretions to isolate the genetic blueprints for Nigrocin-2 and its related peptides. researchgate.netnih.govsemanticscholar.orgnih.gov This method allows for the rapid characterization of novel peptide precursors from complex biological sources. researchgate.net
Analysis of the cloned cDNAs reveals that Nigrocin-2 peptides are synthesized as larger precursor proteins. researchgate.netnih.gov These precursors exhibit a conserved, multi-domain architecture typical of many amphibian antimicrobial peptides. researchgate.netuol.de The structure consists of:
A signal peptide sequence at the N-terminus, which directs the precursor protein into the secretory pathway. researchgate.netnih.gov
An N-terminal acidic spacer domain , a region rich in acidic amino acid residues like glutamic acid and aspartic acid. researchgate.netresearchgate.net
A processing site , typically consisting of a Lys-Arg or a single arginine residue, which is a recognition site for cleavage enzymes. researchgate.netresearchgate.netnih.gov
The mature antimicrobial peptide sequence located at the C-terminus of the precursor. researchgate.netnih.gov
The amino acid sequences for Nigrocin-2GRc and the closely related Grahamin-2, as determined through peptide sequencing and deduced from cDNA, are detailed below.
| Peptide Name | Amino Acid Sequence | Source Organism |
| Nigrocin-2GRc / Grahamin-1 | GLLSGILGAGKNIVCGLSGLC | Odorrana grahami |
| Grahamin-2 | GLLSGILGAGKHIVCGLSGLC | Odorrana grahami |
| Data derived from multiple sources. nih.govresearchgate.netijcmas.comresearchgate.net |
Genomic and Transcriptomic Mapping of Peptide Biogenesis Genes
The investigation into the genes responsible for Nigrocin-2GRc production has primarily focused on transcriptomic analysis. By creating and sequencing cDNA libraries from the messenger RNA (mRNA) present in the frog's granular skin glands, scientists can effectively capture a snapshot of the actively expressed genes, or the transcriptome, related to peptide synthesis. researchgate.netresearchgate.net This approach has been instrumental in identifying the precursor sequences for a wide array of antimicrobial peptides, including nigrocins. researchgate.netnih.gov
The cDNA clones encoding the precursors for grahamins (including Nigrocin-2GRc) were specifically screened and sequenced from a skin cDNA library of Rana grahami. researchgate.net This transcriptomic data confirms that the peptides are gene-encoded and produced via the standard protein synthesis machinery of the cell. While this provides a clear picture of the transcribed genes, detailed genomic mapping—pinpointing the exact location of these peptide biogenesis genes on the chromosomes of Odorrana grahami—is not extensively documented in the available research. The focus remains on the analysis of the skin's transcriptome as the key to unlocking the diversity of these defense peptides. researchgate.netmdpi.com
Investigation of Post-Translational Modification Mechanisms in Peptide Maturation
The conversion of the inactive Nigrocin-2GRc precursor protein into a functional, mature peptide requires several crucial post-translational modification (PTM) steps. These modifications are essential for the peptide's final structure and biological activity. nih.govuol.de
The primary post-translational event is the proteolytic cleavage of the precursor. Endogenous propeptide convertases, which are trypsin-like proteases, recognize and cut at specific mono-basic or di-basic amino acid sites (such as -R- or -KR-) that separate the acidic spacer region from the mature peptide sequence. researchgate.netnih.gov This enzymatic cleavage liberates the C-terminal peptide from its precursor.
A second critical modification for Nigrocin-2GRc is the formation of an intramolecular disulfide bridge. researchgate.net The amino acid sequence of Nigrocin-2GRc contains two cysteine residues. These residues are enzymatically oxidized to form a covalent disulfide bond, creating a cyclic structure at the C-terminal end of the peptide. This highly conserved cyclic heptapeptide (B1575542) motif is commonly referred to as the "Rana box" and is a characteristic feature of many antimicrobial peptides found in ranid frogs. researchgate.netresearchgate.net This structural feature is considered important for the stability and activity of the peptide. researchgate.net
The general pathway from gene to mature peptide is summarized in the table below.
| Step | Process | Description |
| 1. Transcription & Translation | Gene Expression | The gene for the Nigrocin-2GRc precursor is transcribed into mRNA and then translated into a polypeptide chain (prepropeptide). |
| 2. Secretory Pathway Entry | Signal Peptide Cleavage | The N-terminal signal peptide directs the prepropeptide into the endoplasmic reticulum and is then cleaved off, resulting in a propeptide. |
| 3. Proteolytic Cleavage | Propeptide Processing | The propeptide is cleaved at a specific processing site (e.g., after a Lys-Arg sequence) by proteases to release the linear mature peptide. researchgate.netnih.gov |
| 4. Disulfide Bond Formation | Peptide Cyclization | An intramolecular disulfide bridge forms between two cysteine residues, creating the characteristic C-terminal "Rana box" loop. researchgate.netresearchgate.net |
| This table summarizes the general biosynthetic pathway for amphibian antimicrobial peptides like Nigrocin-2GRc. |
Structure Activity Relationship Studies of Nigrocin 2grc and Synthetic Analogues
Correlative Analysis of Primary Structural Features with Biological Functionality
The primary structure of Nigrocin-2GRc is GLLSGILGAGKNIVCGLSGLC. nih.gov Like other Nigrocin-2 (B1578548) family peptides, it features a C-terminal loop formed by a disulfide bridge. researchgate.net This structural motif, often referred to as the "Rana box," is common in antimicrobial peptides from ranid frogs. researchgate.net
The biological activity of Nigrocin-2 peptides is significantly influenced by the number and position of specific amino acid residues, particularly cationic residues like lysine (B10760008). A comparative study of Nigrocin-2 peptides isolated from Odorrana grahami revealed a strong correlation between the number of lysine residues and the peptide's antimicrobial and hemolytic activities. nih.gov
For instance, Nigrocin-2GRb, which possesses three lysine residues, demonstrates high potency against a range of microorganisms but also exhibits significant hemolytic activity. In contrast, Nigrocin-2GRa and Nigrocin-2GRc, each containing only a single lysine residue, show weak antimicrobial and hemolytic activity. nih.gov This suggests that while cationic residues are crucial for antimicrobial action, likely through interaction with negatively charged microbial membranes, an increase in their number can also lead to a loss of selectivity and increased toxicity to host cells.
The amino acid sequence of Nigrocin-2 peptides, including Nigrocin-2GRc, allows them to adopt an amphipathic α-helical structure, particularly in membrane-mimicking environments. researchgate.netmdpi.com This conformation, with a distinct hydrophilic and hydrophobic face, is a hallmark of many membrane-active antimicrobial peptides and is crucial for their ability to disrupt microbial membranes. researchgate.net
**Table 1: Comparison of Nigrocin-2 Peptides from *Odorrana grahami***
| Peptide | Amino Acid Sequence | Number of Lysine Residues | Antimicrobial Activity | Hemolytic Activity |
|---|---|---|---|---|
| Nigrocin-2GRa | GLLSGILGAGKH IVCGLSGLC | 1 | Weak | Weak |
| Nigrocin-2GRb | GLFGK ILGVGKK VLCGLSGMC | 3 | High | High |
| Nigrocin-2GRc | GLLSGILGAGKN IVCGLSGLC | 1 | Weak | Weak |
A notable feature of the Nigrocin-2 family of peptides is the absence of proline residues. researchgate.net In many peptides and proteins, proline residues introduce significant conformational constraints. caltech.edu The presence of proline can disrupt or "break" α-helical and β-sheet structures. frontiersin.org
The lack of proline in Nigrocin-2 peptides like Nigrocin-2GRc is significant because it allows for greater conformational flexibility, which may be essential for adopting the amphipathic α-helical structure required for its antimicrobial activity upon interacting with microbial membranes. researchgate.net The absence of the rigidifying effect of proline may permit a more fluid transition from a random coil structure in aqueous solution to a defined secondary structure in the lipid environment of a target cell membrane. This conformational adaptability is a key characteristic of many intrinsically disordered proteins and peptides that fold upon binding to their biological targets.
Design and de novo Synthesis of Nigrocin-2GRc Analogues for Systematic SAR Profiling
To systematically investigate the structure-activity relationships of Nigrocin-2GRc, the design and de novo synthesis of analogues are essential. This approach allows for the precise modification of the peptide's primary sequence to probe the functional role of individual amino acids and structural motifs. Solid-phase peptide synthesis (SPPS) is a common method employed for creating such peptide analogues. nsf.govnih.gov
Systematic SAR profiling of Nigrocin-2GRc would involve the synthesis of a library of analogues with specific substitutions. For example, to explore the role of cationicity, analogues with varying numbers of lysine or arginine residues at different positions could be synthesized. To investigate the importance of hydrophobicity and amphipathicity, substitutions of hydrophobic residues like leucine (B10760876) and isoleucine with other hydrophobic or more hydrophilic amino acids would be informative.
Furthermore, the synthesis of analogues with modified backbone structures, such as the introduction of non-natural amino acids or alterations to the peptide bond, can provide deeper insights into the conformational requirements for activity. nsf.gov The synthesis and evaluation of such analogues allow researchers to build a comprehensive map of the sequence-activity landscape, guiding the development of new peptides with improved potency and selectivity. frontiersin.org
Conformational Dynamics and Their Influence on Ligand-Target Interactions
The biological activity of Nigrocin-2GRc is intrinsically linked to its conformational dynamics. In aqueous solution, it is likely to exist as a largely unstructured, random coil. However, upon encountering a microbial membrane, it is hypothesized to undergo a conformational change to form an amphipathic α-helix. researchgate.net This transition is a critical step in its mechanism of action, enabling it to insert into and disrupt the membrane.
The dynamic nature of Nigrocin-2GRc's conformation allows it to adapt to the specific properties of different microbial membranes. The initial electrostatic interactions between the cationic residues of the peptide and the anionic components of the bacterial membrane likely trigger the conformational change. Subsequently, the hydrophobic face of the newly formed α-helix can partition into the lipid bilayer, leading to membrane permeabilization and cell death. researchgate.net Understanding these dynamic ligand-target interactions at a molecular level is crucial for elucidating the precise mechanism of action and for the rational design of new antimicrobial agents. colab.ws
Evolutionary Biology and Phylogenetic Distribution of Nigrocin 2 Peptides
Comparative Analysis of Nigrocin-2 (B1578548) Homologues Across Ranid Frog Species
Nigrocin-2 peptides and their homologues are widely distributed, particularly among Asian ranid frogs. researchgate.net Initially identified in Pelophylax nigromaculatus, orthologs were subsequently found in various species of the Odorrana genus, indicating a shared ancestry. researchgate.netsci-hub.st For instance, peptides identical in structure to Nigrocin-2GRa and Nigrocin-2GRc were isolated from Odorrana grahami and controversially named grahamin 1 and grahamin 2 by one research group. researchgate.net
The analysis of skin peptidomes has revealed a remarkable diversity of Nigrocin-2 homologues within the Ranidae family. These peptides generally share a conserved structural framework but exhibit significant sequence variation. This heterogeneity is not only observed between different genera but also among closely related species within the same genus. nih.gov
Homologues have been identified in numerous Chinese Odorrana species, including O. livida, O. schmackeri, O. hejiangensis, and O. versabilis. researchgate.net Furthermore, peptidomic analysis of Hose's rock frog, Odorrana hosii, from Malaysia led to the isolation of two peptides belonging to the nigrocin-2 family. sci-hub.st The presence of these peptides across geographically distinct Odorrana species underscores their evolutionary significance within this lineage. While found extensively in Eurasian frogs, they appear to be absent in North American ranids. nih.govresearchgate.net
The primary structures of these peptides often show variations in amino acid composition at specific positions, which can influence their biological activity. For example, a comparison between Nigrocin-2 homologues from Odorrana and Hylarana genera reveals conserved residues specific to each genus, suggesting divergent evolutionary paths since their last common ancestor. sci-hub.st
Table 1: Selected Nigrocin-2 Homologues in Ranid Frog Species
| Peptide Name | Species of Origin | Amino Acid Sequence | Source |
|---|---|---|---|
| Nigrocin-2GRc (Grahamin-2) | Odorrana grahami | GLLSGILGAGKNIVCGLSGLC | researchgate.netresearchgate.net |
| Nigrocin-2GRa (Grahamin-1) | Odorrana grahami | GLLSGILGAGKHIVCGLSGLC | researchgate.netresearchgate.net |
| Nigrocin-2GRb | Odorrana grahami | GLFGKILGVGKKVLCGLSGMC | researchgate.net |
| Nigrocin-2LVa | Odorrana livida | Not specified in search results | researchgate.net |
| Nigrocin-2LVb | Odorrana livida | Not specified in search results | researchgate.net |
| Nigrocin-2SCa | Odorrana schmackeri | GILSGILGAGKSLVCGLSGLC | researchgate.net |
| Nigrocin-2SCb | Odorrana schmackeri | GILSGVLGMGKKIVCGLSGLC | researchgate.net |
| Nigrocin-2SCc | Odorrana schmackeri | GILSNVLGMGKKIVCGLSGLC | researchgate.net |
| Nigrocin-2VB | Odorrana versabilis | Not specified in search results | researchgate.net |
| Nigrocin-2HJ | Odorrana hejiangensis | Not specified in search results | researchgate.net |
| Nigrocin-2HSa | Odorrana hosii | Not specified in search results | sci-hub.st |
| Nigrocin-2HSb | Odorrana hosii | Not specified in search results | sci-hub.st |
Evolutionary Pressures Driving Peptide Sequence Diversification within the Odorrana Genus
The remarkable diversity of antimicrobial peptides, including the Nigrocin-2 family, within the skin secretions of Odorrana frogs is thought to be the result of intense evolutionary pressure. researchgate.net The primary driver for this diversification is believed to be a co-evolutionary arms race between the frogs and the vast array of pathogenic microorganisms in their environment. nih.gov This constant threat necessitates a varied and rapidly evolving chemical defense arsenal (B13267).
Several molecular mechanisms contribute to this diversification. Gene duplication is a fundamental process, creating multiple copies of ancestral peptide-encoding genes. nih.govnih.gov Once duplicated, these genes are subject to different evolutionary fates. The patterns of diversification observed suggest that point mutations, as well as insertions, deletions, and the "shuffling" of oligonucleotide sequences, are responsible for the vast array of peptide structures. researchgate.net
Studies analyzing the ratio of non-synonymous (dN) to synonymous (dS) substitutions in the DNA sequences encoding these peptides provide evidence for positive Darwinian selection. A dN/dS ratio greater than one indicates that mutations resulting in an amino acid change (which alters the final peptide) are being favored. This is often seen in the region of the gene encoding the mature, functional peptide, suggesting that novel peptide structures confer a survival advantage. uol.demdpi.com In contrast, the signal peptide region of the precursor protein is often highly conserved, indicating its critical role in the peptide processing pathway. uol.de
The diversity of peptides within a single species, such as Odorrana grahami, which produces over 100 novel AMPs from 30 different families, is astounding. researchgate.net This extreme diversity may have resulted from the variety of microorganisms the frog encounters, with different peptides potentially targeting different pathogens or acting synergistically. researchgate.netnih.gov Habitat-specific challenges likely play a significant role in shaping the specific repertoire of peptides a species produces. nih.gov
Biogeographical and Speciation Correlates of Peptide Variant Occurrence
The distribution of Nigrocin-2 peptide variants is closely linked to the biogeography of the host species. The Nigrocin family of peptides is characteristic of Eurasian ranid frogs. nih.gov The genus Odorrana, a rich source of Nigrocin-2 homologues, is primarily found in montane streams across subtropical and tropical Asia, from China to other parts of the continent. researchgate.netresearchgate.net
While the peptide profiles can be used as taxonomic markers to some extent, the evolution of these peptides does not always mirror the speciation of the frogs. nih.govscielo.br Phylogenetic analysis has shown that the diversification of antimicrobial peptides is not always directly associated with the speciation process. mdpi.com For example, different frog species may share the same clade of AMPs, which then further diversifies within each species. mdpi.com This pattern suggests that the rate of peptide evolution can be faster than the rate of speciation and is driven more by immediate ecological pressures than by the reproductive isolation that defines species boundaries. scielo.br
However, the geographical distribution and isolation of frog populations can lead to the evolution of distinct peptide variants. Allopatric speciation, where populations become geographically separated, can result in divergent evolution of their chemical defenses as they adapt to different local pathogen communities. researchgate.net The presence of unique Nigrocin-2 variants in different, geographically separated Odorrana species supports this model. For instance, the specific homologues found in Odorrana hosii in Malaysia differ from those in various Chinese Odorrana species. sci-hub.st
Advanced Methodological Frameworks for Nigrocin 2grc Research
Development of Analytical Techniques for Quantitative Peptide Measurement
Accurate quantification of Nigrocin-2GRc is crucial for both research and potential future applications. Several analytical techniques can be adapted and optimized for the precise measurement of this peptide in various biological and experimental samples.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone for peptide quantification. Specifically, reverse-phase HPLC (RP-HPLC) is highly effective for separating peptides like Nigrocin-2GRc from complex mixtures based on their hydrophobicity. By establishing a standard curve with a synthetic Nigrocin-2GRc of known concentration, the amount of the peptide in a sample can be accurately determined by measuring the area under the corresponding peak in the chromatogram.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity and specificity. Techniques such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be developed to specifically detect and quantify Nigrocin-2GRc, even at very low concentrations. This involves selecting specific precursor-to-product ion transitions unique to the peptide, ensuring a high degree of confidence in its identification and quantification.
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide another powerful tool for quantification. This method requires the development of antibodies that specifically recognize and bind to Nigrocin-2GRc. Once developed, a competitive or sandwich ELISA can be established for high-throughput screening and quantification of the peptide in numerous samples.
Table 1: Comparison of Analytical Techniques for Nigrocin-2GRc Quantification
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC-UV | Separation by hydrophobicity, detection by UV absorbance. | Robust, reproducible, widely available. | Lower sensitivity compared to MS, potential for co-eluting interferences. |
| LC-MS/MS (SRM/MRM) | Separation by chromatography, detection by mass-to-charge ratio of specific ion transitions. | High sensitivity and specificity, structural confirmation. | Higher equipment cost and complexity. |
| ELISA | Antigen-antibody specific binding. | High sensitivity, high throughput. | Requires specific antibody development, which can be time-consuming and costly. |
Strategies for Recombinant Expression and Production of Nigrocin-2GRc and its Variants
The isolation of Nigrocin-2GRc from its natural source is often inefficient, yielding low quantities. frontiersin.org Recombinant DNA technology offers a scalable and cost-effective alternative for producing Nigrocin-2GRc and its engineered variants in larger amounts. researchgate.net
Escherichia coli is a commonly used host for recombinant peptide production due to its rapid growth and well-understood genetics. researchgate.netfrontiersin.org However, the direct expression of small, cationic AMPs like Nigrocin-2GRc can be toxic to the host cells or lead to degradation by cellular proteases. To overcome this, Nigrocin-2GRc is often expressed as a fusion protein. researchgate.net A carrier protein, such as glutathione (B108866) S-transferase (GST), thioredoxin (Trx), or small ubiquitin-related modifier (SUMO), is fused to the peptide. researchgate.nettandfonline.com This fusion strategy can protect the peptide from degradation, neutralize its toxicity, and often improve its solubility and yield. researchgate.net Following expression and purification, the fusion tag is cleaved off using a specific protease to release the active Nigrocin-2GRc.
Yeast expression systems, such as Pichia pastoris (now reclassified as Komagataella phaffii), are another attractive option. tandfonline.com As a eukaryotic host, P. pastoris can perform post-translational modifications and is capable of secreting the recombinant peptide into the culture medium, which simplifies the purification process. tandfonline.com Plant-based expression systems are also emerging as a viable platform for large-scale AMP production. frontiersin.orgnih.gov
The creation of Nigrocin-2GRc variants through site-directed mutagenesis allows for the investigation of structure-activity relationships. For instance, substituting specific amino acids can modulate the peptide's net charge, helicity, or hydrophobicity, potentially enhancing its antimicrobial potency or specificity. rbmb.net
Table 2: Common Recombinant Expression Systems for Antimicrobial Peptides
| Host System | Key Features | Advantages | Challenges |
| Escherichia coli | Prokaryotic; rapid growth; well-established genetics. | High yield, cost-effective, simple cultivation. researchgate.netfrontiersin.org | Potential for inclusion body formation, lack of post-translational modifications, peptide toxicity. researchgate.netfrontiersin.org |
| Pichia pastoris | Eukaryotic (yeast); strong inducible promoters; secretion capability. | High cell density fermentation, protein folding and modifications, simplified purification. tandfonline.com | Slower growth than bacteria, potential for hyperglycosylation. |
| Plant Systems | Eukaryotic; capable of complex post-translational modifications. | Low production cost for large scale, inherent safety (no endotoxins). frontiersin.orgnih.gov | Longer production timelines, more complex genetic manipulation. nih.gov |
Computational Modeling and Molecular Dynamics Simulations for Peptide Structure Prediction and Interaction Analysis
Computational approaches are invaluable for understanding the three-dimensional structure of Nigrocin-2GRc and its mechanism of action at a molecular level. nih.govasm.org These methods can predict how the peptide interacts with bacterial membranes, which is often the primary target of AMPs. asm.org
Homology modeling can be used to generate an initial 3D structure of Nigrocin-2GRc by using the known structures of related peptides as templates. The solution structure of the related peptide, nigrocin-2 (B1578548), has been determined to adopt an amphipathic alpha-helical conformation in membrane-mimicking environments, which provides a strong basis for modeling Nigrocin-2GRc. researchgate.net
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of peptides and their interactions with other molecules over time. nih.govijbiotech.com By placing the predicted structure of Nigrocin-2GRc in a simulated bacterial membrane environment, MD simulations can reveal key insights into its mechanism. asm.orgijbiotech.com These simulations can visualize how the peptide binds to the membrane surface, inserts into the lipid bilayer, and potentially forms pores, leading to cell death. asm.org Common models for AMP action that can be investigated include the "barrel-stave" and "toroidal pore" models. asm.org
These computational studies help in analyzing the roles of specific amino acid residues in membrane interaction and can guide the rational design of Nigrocin-2GRc variants with improved activity. ijbiotech.com
Table 3: Computational Tools in Nigrocin-2GRc Research
| Technique | Application | Key Insights Provided | Common Software |
| Homology Modeling | 3D structure prediction of Nigrocin-2GRc. | Initial structural model for further analysis. | SWISS-MODEL, MODELLER |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of Nigrocin-2GRc with bacterial membranes. | Mechanism of action, peptide orientation, membrane disruption, pore formation. nih.govasm.org | GROMACS, AMBER, CHARMM ijbiotech.com |
| Peptide-Docking | Predicting the binding mode of Nigrocin-2GRc to specific molecular targets. | Identification of key binding residues and interaction energies. | AutoDock, HADDOCK |
Future Research Trajectories and Theoretical Considerations
Prospecting for Novel Nigrocin-2 (B1578548) Peptides and Undiscovered Homologues
The discovery of Nigrocin-2GRc is part of a larger body of research into the rich peptidomes of amphibian skin secretions, which are a well-established source of novel bioactive molecules. researchgate.net The nigrocin-2 family, to which Nigrocin-2GRc belongs, is particularly diverse, with numerous homologues identified in the skin secretions of various Asian ranid frogs of the Odorrana genus. researchgate.net This existing diversity strongly suggests that further prospecting within this and related genera could yield a wealth of undiscovered homologues with unique structural and functional properties.
Future prospecting efforts can be systematically guided by exploring the skin secretions of less-studied amphibian species, especially those phylogenetically related to known producers of nigrocin peptides. The established method for discovering these peptides involves a powerful combination of molecular cloning and proteomic analysis. researchgate.net This "shotgun" cloning approach utilizes cDNA libraries created from the frog's skin to sequence the precursors of these peptides, allowing for the deduction of the mature peptide's structure. biophysics-reports.orgresearchgate.net These deduced structures are then confirmed using tandem mass spectrometry (MS/MS) sequencing of the naturally produced peptides. biophysics-reports.org
The exploration of different geographical populations of the same species may also reveal novel variations of Nigrocin-2 peptides, as environmental pressures can drive the evolution of distinct peptide arsenals. researchgate.net The identification of new homologues is critical, as subtle variations in amino acid sequence can lead to significant differences in antimicrobial potency, spectrum of activity, and hemolytic properties. researchgate.netresearchgate.net
Table 1: Selected Homologues in the Nigrocin-2 Peptide Family This table is interactive. You can sort and filter the data.
| Peptide Name | Amino Acid Sequence | Source Organism |
|---|---|---|
| Nigrocin-2GRc (Grahamin-2) | GLLSGILGAGKNIVCGLSGLC | Odorrana grahami biophysics-reports.orgresearchgate.net |
| Nigrocin-2GRa (Grahamin-1) | GLLSGILGAGKHIVCGLSGLC | Odorrana grahami biophysics-reports.orgresearchgate.netnih.gov |
| Nigrocin-2GRb | GLFGKILGVGKKVLCGLSGMC | Odorrana grahami researchgate.netresearchgate.net |
| Nigrocin-2SCa | GILSGILGAGKSLVCGLSGLC | Odorrana schmackeri researchgate.net |
| Nigrocin-2SCb | GILSGVLGMGKKIVCGLSGLC | Odorrana schmackeri researchgate.net |
| Nigrocin-2HSa | GILSGILGAGKSLVCGLSGLC | Odorrana hosii sci-hub.st |
| Nigrocin-PN | GLLGKILGAGKKVLCGVSGLC | Pelophylax nigromaculatus nih.gov |
Advancements in Peptidomics and Proteomics Technologies for Comprehensive Analysis
The comprehensive analysis of Nigrocin-2GRc and its homologues relies heavily on the fields of peptidomics and proteomics. colab.ws Peptidomics, the large-scale study of peptides, is particularly suited for characterizing the complex mixtures of bioactive compounds found in amphibian skin secretions. frontiersin.org The foundational technologies for this work include high-performance liquid chromatography (HPLC) for separating the components of the secretion, followed by tandem mass spectrometry (MS/MS) for peptide sequencing and identification. frontiersin.orgresearchgate.net
Future research will benefit immensely from ongoing advancements in these technologies. The increasing resolution and sensitivity of mass spectrometers allow for the detection and characterization of low-abundance peptides that may have been missed in previous studies. This enhanced sensitivity is crucial for identifying novel Nigrocin-2 homologues that may be expressed at lower levels.
Furthermore, the integration of bioinformatics with peptidomics is revolutionizing the discovery pipeline. frontiersin.org Modern computational approaches, including machine learning and artificial intelligence, can be trained on existing AMP databases to predict the antimicrobial potential of newly sequenced peptides. frontiersin.org This allows researchers to prioritize which novel Nigrocin-2 homologues are most promising for chemical synthesis and further functional testing, thereby accelerating the pace of discovery. These computational tools can analyze vast datasets generated by peptidomic experiments to identify patterns and relationships that would be difficult to discern manually.
Elucidation of Molecular Mechanisms Underlying Peptide Function at the Cellular Level
While the antimicrobial activity of Nigrocin-2GRc has been established, the precise molecular mechanism by which it kills microbes remains a key area for future investigation. iiarjournals.orgnih.gov Based on its structural characteristics and the known mechanisms of related AMPs, Nigrocin-2GRc is hypothesized to function primarily by disrupting the integrity of microbial cell membranes. researchgate.net Like other members of its family, it is a cationic peptide predicted to form an amphipathic α-helical structure in a membrane-like environment. researchgate.netmdpi.com This structure, with its distinct hydrophobic and hydrophilic faces, is essential for interacting with and destabilizing the lipid bilayer of bacterial membranes. nih.gov
Several theoretical models describe how AMPs can permeabilize cell membranes, and future studies should aim to determine which model best fits Nigrocin-2GRc:
The Barrel-Stave Model : In this model, peptide monomers insert into the membrane and aggregate to form a pore, with the hydrophobic surfaces facing the lipid tails and the hydrophilic surfaces lining the aqueous channel. hep.com.cnnih.gov
The Toroidal Pore Model : Here, the peptides induce the lipid monolayer to bend inward continuously, creating a pore where the peptide helices are interspersed with lipid head groups. hep.com.cnnih.gov This model involves significant disruption of the membrane's curvature.
The Carpet Model : Peptides accumulate on the surface of the microbial membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, forming micelles and causing a catastrophic loss of membrane integrity. researchgate.nethep.com.cn
Determining the specific mechanism will require a combination of biophysical techniques. Circular dichroism spectroscopy can confirm the peptide's secondary structure in various membrane-mimetic environments. researchgate.net Solid-state NMR and molecular dynamics simulations can provide high-resolution insights into peptide-lipid interactions and the specific orientation of Nigrocin-2GRc within the membrane. frontiersin.org
Beyond membrane disruption, an alternative or complementary mechanism could involve the peptide translocating across the cell membrane to interact with intracellular targets, such as DNA, RNA, or essential enzymes. nih.govfrontiersin.org While this is a known mechanism for some AMPs, it remains a theoretical consideration for Nigrocin-2GRc that warrants investigation, particularly at sub-lethal concentrations. nih.gov
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question when investigating Nigrocin-2GRc / Grahamin-2?
- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Begin with exploratory literature reviews to identify knowledge gaps, then narrow the scope to foreground questions (e.g., "How does Nigrocin-2GRc modulate [specific pathway] in [cell type]?"). Ensure alignment with theoretical foundations and testability .
Q. What steps are critical for conducting a systematic literature review on this compound?
- Methodology :
Define inclusion/exclusion criteria (e.g., peer-reviewed studies from the past decade).
Use databases like PubMed and Web of Science with keywords such as "Nigrocin-2GRc pharmacokinetics" or "Grahamin-2 cytotoxicity."
Synthesize findings into thematic tables (e.g., biological targets, experimental models).
Highlight contradictions (e.g., conflicting efficacy results in in vitro vs. in vivo studies) to identify research gaps .
Q. How can researchers design a reproducible experimental protocol for initial pharmacological testing of Nigrocin-2GRc?
- Methodology :
- Detail chemical specifications (purity, vendor, storage conditions) per NIH guidelines.
- Include controls (positive/negative, vehicle) and define outcome measures (e.g., IC50, toxicity thresholds).
- Use power analysis to determine sample size and pre-register protocols to minimize bias .
Advanced Research Questions
Q. How should researchers address methodological flaws in studies reporting contradictory mechanisms of action for Grahamin-2?
- Methodology :
Conduct a meta-analysis to quantify heterogeneity across studies.
Replicate key experiments under standardized conditions (e.g., cell lines, dosage).
Apply triangulation by combining in silico modeling, in vitro assays, and in vivo validation to resolve discrepancies .
Q. What strategies are effective for optimizing experimental design when studying Nigrocin-2GRc’s interaction with multi-target pathways?
- Methodology :
- Use factorial design to test interactions between variables (e.g., dose-response curves under varying pH levels).
- Employ high-content screening (HCS) for multiplexed endpoint analysis.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity, RNA-seq for pathway modulation) .
Q. How can researchers ensure statistical rigor when analyzing nonlinear dose-response relationships in Grahamin-2 studies?
- Methodology :
- Fit data to Hill or logistic models using software like GraphPad Prism.
- Report confidence intervals, R² values, and residuals to assess goodness-of-fit.
- Address outliers with robust statistical methods (e.g., Tukey’s fence) and sensitivity analysis .
Q. What frameworks are recommended for integrating Nigrocin-2GRc research into translational studies while maintaining scientific validity?
- Methodology :
- Adopt the TRANSLATE framework: Target validation, Reproducibility checks, Assay standardization, Network pharmacology, Longitudinal data collection, Adverse effect profiling, and Translational endpoints.
- Use patient-derived organoids or 3D bioprinted tissues to bridge preclinical and clinical gaps .
Data Presentation and Reporting Guidelines
Q. How should researchers present complex datasets on this compound to enhance interpretability?
- Methodology :
- Use tables for raw data (e.g., IC50 values across cell lines) and graphs (e.g., heatmaps for pathway enrichment).
- Annotate outliers and provide secondary analyses (e.g., stratified results by experimental batch).
- Follow CONSORT or ARRIVE guidelines for reporting .
Q. What are best practices for addressing peer review critiques about the generalizability of Grahamin-2 findings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
